molecular formula C17H16Cl2O B1360585 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-25-4

2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B1360585
M. Wt: 307.2 g/mol
InChI Key: GXRPNQHDTTYAOP-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a chemical compound with the CAS Number: 898793-25-4. Its linear formula is C17H16Cl2O . The compound has a molecular weight of 307.22 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)-1-propanone . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 .

Scientific Research Applications

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

    • Application : Diazine alkaloids (pyridazine, pyrimidine, and pyrazine) are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .
    • Method : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
    • Results : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Regioselective synthesis of new pyrimidine derivatives using organolithium reagents

    • Application : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
    • Method : 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
    • Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone

    • Similar to the previous compound, this one is also available for experimental and research use . The specific applications and experimental procedures are not detailed in the available resources .
  • 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone

    • Similar to the previous compound, this one is also available for experimental and research use . The specific applications and experimental procedures are not detailed in the available resources .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRPNQHDTTYAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644650
Record name 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

CAS RN

898793-25-4
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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